2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Beschreibung
The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide features a thieno[3,2-d]pyrimidin-4-one core substituted with a 3,4-dimethoxyphenyl group at position 3 and a thioether-linked acetamide moiety terminating in a 5-methylisoxazol-3-yl group.
Eigenschaften
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S2/c1-11-8-16(23-29-11)22-17(25)10-31-20-21-13-6-7-30-18(13)19(26)24(20)12-4-5-14(27-2)15(9-12)28-3/h4-5,8-9H,6-7,10H2,1-3H3,(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSKJQHZQYURKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)SCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
This compound features a complex structure characterized by:
- A thieno[3,2-d]pyrimidine core.
- A 3,4-dimethoxyphenyl substituent.
- A thio linkage and an isoxazole moiety.
The molecular formula is with a molecular weight of 477.57 g/mol .
Anticancer Properties
Research indicates that compounds similar to 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide exhibit significant anticancer activity. For instance:
- In vitro studies have shown that derivatives of thieno[3,2-d]pyrimidine can inhibit cancer cell proliferation by inducing apoptosis through the activation of caspase pathways .
- A related study identified a structural analog with an IC50 value of 26 nM , demonstrating strong inhibition against cholesteryl ester transfer protein (CETP), which is implicated in lipid metabolism and cancer progression .
Antimicrobial Activity
The compound's thiazole and thieno groups contribute to its antimicrobial efficacy:
- It has been reported to possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
- The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Neuroprotective Effects
Emerging evidence suggests potential neuroprotective effects:
- The compound may enhance potassium chloride cotransporter 2 (KCC2) expression, which is crucial for maintaining neuronal excitability and has implications in treating neurological disorders .
Case Study 1: Anticancer Efficacy
A study investigated the effects of a thieno[3,2-d]pyrimidine derivative on various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| KB (Oral Cancer) | 0.5 | Apoptosis induction via caspase activation |
| HepG2 (Liver Cancer) | 0.8 | Inhibition of cell cycle progression |
This highlights the compound's potential as a lead for developing anticancer agents.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties against fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 15.62 µg/mL |
| Staphylococcus aureus | 7.81 µg/mL |
These findings confirm the broad-spectrum antimicrobial activity of the compound .
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Anticancer Activity : Compounds in the thieno[3,2-d]pyrimidine series have shown promise as anticancer agents. For instance, derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer lines. The specific arrangement of functional groups in our compound may confer distinct properties that warrant further investigation into its anticancer potential.
- Antimicrobial Properties : There is evidence that thieno[3,2-d]pyrimidine derivatives possess antimicrobial activity against various pathogens. Studies have demonstrated that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans through mechanisms that may involve disruption of cellular processes or inhibition of key enzymes .
- Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation pathways. The potential for this compound to modulate inflammatory responses could be significant in treating inflammatory diseases .
Case Studies
Several studies have explored the synthesis and biological evaluation of compounds related to 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide :
- Synthesis and Evaluation : A study synthesized several thieno[3,2-d]pyrimidine derivatives and evaluated their anticancer activity. Results indicated that modifications to the thiol group significantly enhanced cytotoxicity against breast cancer cell lines.
- Antimicrobial Screening : Another research effort focused on synthesizing thiadiazole derivatives related to our compound. These were tested against standard microbial strains using disk diffusion methods, confirming significant antibacterial activity against E. coli and S. aureus at low concentrations .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Compound G1-4 ()
- Structure: 2-((3-(3,5-Dimethoxybenzyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide.
- Key Differences :
- Substituent : 3,5-Dimethoxybenzyl vs. 3,4-dimethoxyphenyl in the target compound.
- Terminal Group : Benzo[d]thiazol-2-yl with a trifluoromethyl group vs. 5-methylisoxazol-3-yl.
- Synthesis : Yield of 48% using DMF/trimethylamine at 80°C .
- Implications : The trifluoromethyl group in G1-4 enhances lipophilicity but may reduce solubility compared to the target’s methylisoxazole.
Compound 19 ()
- Structure : 2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide.
- Key Differences: Core: Dihydropyrimidin vs. tetrahydrothieno[3,2-d]pyrimidin. Aromatic System: 3,5-Dimethoxyphenyl vs. 3,4-dimethoxyphenyl.
Acetamide Side Chain Variations
Compound 5.10 ()
- Structure : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,4,6-trichlorophenyl)acetamide.
- Key Differences: Core: Simple dihydropyrimidinone vs. fused thieno-pyrimidinone. Terminal Group: Trichlorophenyl vs. methylisoxazole.
- Properties : Higher melting point (>258°C) due to chlorinated phenyl, suggesting strong crystalline packing .
Compound 4a ()
- Structure: 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide.
- Key Differences: Core: Hydroxypyrimidin with cyano and chlorophenyl substituents. Terminal Group: Quinoxalin-6-yl vs. methylisoxazole.
- Synthesis : High yield (90.2%) via reflux in acetonitrile .
- Implications: The quinoxaline moiety may enhance π-π stacking interactions in biological systems.
Terminal Heterocyclic Group Comparisons
Thiadiazole vs. Isoxazole ()
- Structure: 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide.
- Key Differences :
- Terminal Group : 5-methyl-1,3,4-thiadiazol-2-yl vs. 5-methylisoxazol-3-yl.
- Implications : Thiadiazoles often exhibit higher metabolic stability but lower solubility than isoxazoles due to sulfur’s electron-withdrawing effects .
Research Implications
- Synthetic Efficiency : The target compound’s synthesis likely mirrors methods in and , but its yield and purity depend on the reactivity of the 3,4-dimethoxyphenyl and methylisoxazole groups.
- Biological Performance : The 3,4-dimethoxy substitution may improve solubility over 3,5-dimethoxy analogs (), while the methylisoxazole could offer metabolic advantages over thiadiazoles or chlorinated aromatics.
- Structure-Activity Relationship (SAR) : Terminal heterocycles (isoxazole vs. thiazole/thiadiazole) critically influence target selectivity and pharmacokinetics.
Vorbereitungsmethoden
Synthetic Pathways and Methodologies
Construction of the Thieno[3,2-d]Pyrimidinone Core
The thieno[3,2-d]pyrimidinone scaffold is typically synthesized via cyclocondensation reactions. Key approaches include:
Cyclocondensation of Aminothiophene Derivatives
Ethyl 2-aminothiophene-3-carboxylate derivatives react with carbonyl reagents (e.g., formamide or urea) under thermal conditions to form the pyrimidinone ring. For example:
- Step 1 : Ethyl 2-aminothiophene-3-carboxylate reacts with formamide at 100–120°C to yield 3,4-dihydrothieno[3,2-d]pyrimidin-4(3H)-one.
- Step 2 : Substitution at position 2 is achieved using potassium thiocyanate or thiols in acidic or basic media.
Example Reaction :
$$
\text{Ethyl 2-aminothiophene-3-carboxylate} + \text{Formamide} \xrightarrow{\Delta} \text{Thieno[3,2-d]pyrimidin-4-one} + \text{Ethanol} \quad \text{(Yield: 76–97\%)}
$$
Thorpe-Ziegler Cyclization
A mercaptocarbonitrile intermediate undergoes cyclization in basic conditions to form the thienopyrimidine ring. For instance, Abdel Hamid et al. reported a 71% yield using this method.
Formation of the Thioether Linkage
The thioether (-S-) bridge is introduced via nucleophilic displacement of a halogen atom (e.g., chlorine) at position 2 of the thienopyrimidinone:
Alkylation with Mercaptoacetamide Derivatives
- Step 1 : 2-Chlorothieno[3,2-d]pyrimidinone reacts with mercaptoacetic acid in the presence of K$$2$$CO$$3$$/DMF to form 2-(carboxymethylthio)thienopyrimidinone.
- Step 2 : Activation of the carboxylic acid to an acid chloride (e.g., using SOCl$$_2$$) followed by amidation with 5-methylisoxazol-3-amine.
Example Reaction :
$$
\text{2-Chlorothienopyrimidinone} + \text{HS-CH}2\text{COOH} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{2-(Carboxymethylthio)thienopyrimidinone} \quad \text{(Yield: 63–74\%)}
$$
Synthesis of the 5-Methylisoxazole Acetamide Moiety
The 5-methylisoxazole fragment is typically prepared separately and coupled via amide bond formation:
Preparation of 5-Methylisoxazol-3-Amine
- Step 1 : Ethyl acetoacetate reacts with triethyl orthoformate and acetic anhydride to form ethyl ethoxymethyleneacetoacetate.
- Step 2 : Cyclization with hydroxylamine sulfate yields ethyl 5-methylisoxazole-4-carboxylate (yield: 85%).
- Step 3 : Hydrolysis to 5-methylisoxazole-4-carboxylic acid, followed by conversion to the acid chloride and amidation with ammonia.
Amide Coupling
The acid chloride of mercaptoacetic acid (from Step 2.3.1) reacts with 5-methylisoxazol-3-amine in the presence of a base (e.g., Et$$_3$$N) to form the final acetamide.
Optimization and Challenges
Key Challenges
Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thienopyrimidinone | Formamide, 100–120°C, 3–5 h | 76–97 | >98 |
| Thioether formation | K$$2$$CO$$3$$, DMF, rt, 24 h | 63–74 | 99.3 |
| Amidation | SOCl$$_2$$, then 5-methylisoxazol-3-amine | 68–76 | 99.5 |
Analytical Characterization
The compound is characterized by:
Q & A
Q. What are the critical steps in synthesizing 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide?
The synthesis involves multi-step reactions, typically starting with the formation of the thieno[3,2-d]pyrimidine core. Key steps include:
- Cyclocondensation : Reacting substituted thiophene derivatives with urea or thiourea under reflux conditions to form the pyrimidine ring .
- Thioether linkage : Introducing the thiol group via nucleophilic substitution, often using mercaptoacetic acid derivatives in the presence of bases like triethylamine .
- Acetamide coupling : Reacting the intermediate with 5-methylisoxazol-3-amine using coupling agents (e.g., EDC/HOBt) in polar aprotic solvents (e.g., DMF) .
- Purification : Column chromatography or recrystallization to isolate the final product, monitored by TLC or HPLC .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- NMR Spectroscopy : H and C NMR to confirm substituent positions and connectivity. For example, the 3,4-dimethoxyphenyl group shows characteristic aromatic protons at δ 6.8–7.2 ppm and methoxy signals at δ ~3.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]) and fragment patterns .
- Infrared Spectroscopy (IR) : Detection of carbonyl (C=O, ~1700 cm) and thioether (C-S, ~600–700 cm) groups .
- Elemental Analysis : Confirming C, H, N, S content within ±0.3% of theoretical values .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., COX-2, EGFR) using fluorometric or colorimetric substrates .
- Cytotoxicity Screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data across different studies?
- Assay Standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments across labs to minimize variability .
- Orthogonal Assays : Validate results with complementary methods (e.g., SPR for binding affinity alongside enzyme inhibition assays) .
- Structural Analysis : Perform co-crystallization or molecular docking to confirm target engagement and rule off-target effects .
Q. What strategies optimize reaction yields during the synthesis of the thieno[3,2-d]pyrimidine core?
- Catalyst Screening : Use Lewis acids (e.g., ZnCl) or organocatalysts to accelerate cyclocondensation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, improving reaction rates .
- Temperature Control : Maintain reflux conditions (80–120°C) to balance reaction speed and byproduct formation .
Q. How can computational methods aid in predicting the compound’s mechanism of action?
- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinase ATP-binding pockets) to identify key binding residues .
- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity to guide derivative design .
- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., bioavailability, BBB permeability) .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- pH Stability Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC at 24/48/72 hours .
- Plasma Stability Assays : Expose to human plasma at 37°C and quantify remaining compound using LC-MS .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles to guide storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
